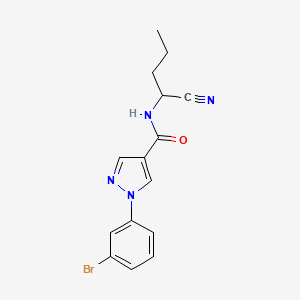
1-(3-bromophenyl)-N-(1-cyanobutyl)-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-bromophenyl)-N-(1-cyanobutyl)-1H-pyrazole-4-carboxamide is a chemical compound that belongs to the class of pyrazoles. It is an important research chemical that has been extensively studied for its potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of 1-(3-bromophenyl)-N-(1-cyanobutyl)-1H-pyrazole-4-carboxamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in the development and progression of various diseases.
Effets Biochimiques Et Physiologiques
1-(3-bromophenyl)-N-(1-cyanobutyl)-1H-pyrazole-4-carboxamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-5 (PDE-5). It has also been found to inhibit the activation of certain signaling pathways such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK). These effects contribute to its potential anti-inflammatory, anti-tumor, and anti-diabetic properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(3-bromophenyl)-N-(1-cyanobutyl)-1H-pyrazole-4-carboxamide is its potential therapeutic value in the treatment of various diseases. It is also relatively easy to synthesize and has good stability. However, there are some limitations to its use in lab experiments. It is a relatively new compound, and its full range of effects and potential side effects are not yet fully understood. Additionally, it may have limited solubility in certain solvents, which can make it difficult to work with in certain experiments.
Orientations Futures
There are many potential future directions for research on 1-(3-bromophenyl)-N-(1-cyanobutyl)-1H-pyrazole-4-carboxamide. One direction is to further investigate its potential therapeutic value in the treatment of various diseases. Another direction is to study its effects on different signaling pathways and enzymes to better understand its mechanism of action. Additionally, further research is needed to fully understand its potential side effects and toxicity.
Méthodes De Synthèse
The synthesis of 1-(3-bromophenyl)-N-(1-cyanobutyl)-1H-pyrazole-4-carboxamide involves the reaction of 3-bromobenzyl bromide and 1-cyanobutane with hydrazine hydrate and acetic acid to form 1-(3-bromophenyl)-3-cyanobutyl hydrazine. This intermediate is then reacted with ethyl acetoacetate and sodium ethoxide to form the final product, 1-(3-bromophenyl)-N-(1-cyanobutyl)-1H-pyrazole-4-carboxamide.
Applications De Recherche Scientifique
1-(3-bromophenyl)-N-(1-cyanobutyl)-1H-pyrazole-4-carboxamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to have potential anti-inflammatory, anti-tumor, and anti-diabetic properties. It has also been studied for its potential use as a therapeutic agent in the treatment of various diseases such as cancer, diabetes, and inflammatory disorders.
Propriétés
IUPAC Name |
1-(3-bromophenyl)-N-(1-cyanobutyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN4O/c1-2-4-13(8-17)19-15(21)11-9-18-20(10-11)14-6-3-5-12(16)7-14/h3,5-7,9-10,13H,2,4H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDDZSIFEJZSRAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)NC(=O)C1=CN(N=C1)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-bromophenyl)-N-(1-cyanobutyl)-1H-pyrazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

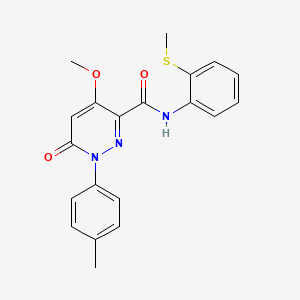
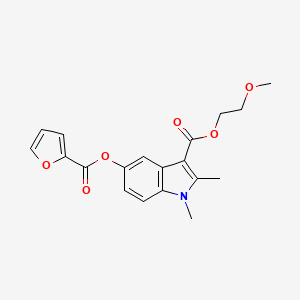
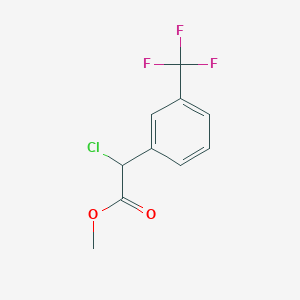
![5-({[3-(dimethylamino)propyl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B2650235.png)
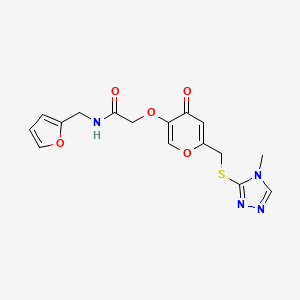
![N,3,5-trimethyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2650240.png)
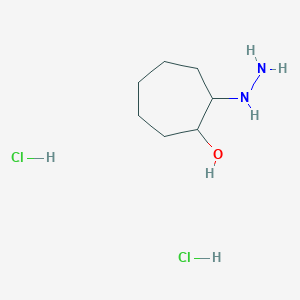
![2-chloro-N-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]acetamide](/img/structure/B2650245.png)
![4-Amino-2-[1-phenyl-5-(trifluoromethyl)pyrazol-4-yl]butanoic acid](/img/structure/B2650246.png)
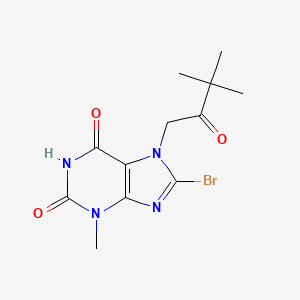
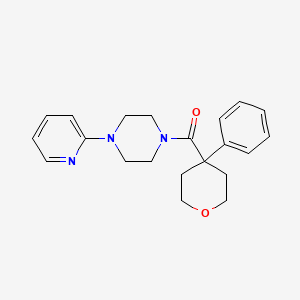
![1-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indazole-3-carboxamide](/img/structure/B2650250.png)
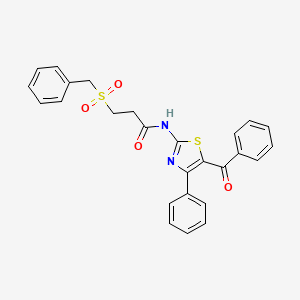
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)cinnamamide](/img/structure/B2650252.png)